4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 954143-48-7
VCID: VC0006192
InChI: InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
SMILES: COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

CAS No.: 954143-48-7

Cat. No.: VC0006192

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine - 954143-48-7

Specification

Description Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
CAS No. 954143-48-7
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
Standard InChI Key GGEWEQJWGGJUHO-UHFFFAOYSA-N
SMILES COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Canonical SMILES COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator